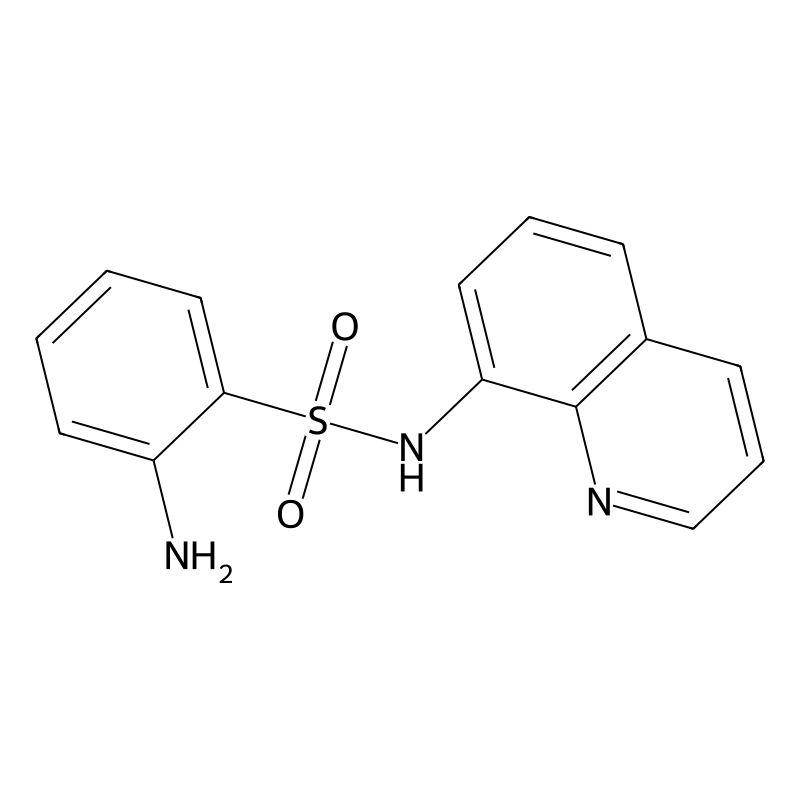

2-Amino-N-quinolin-8-yl-benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-Amino-N-quinolin-8-yl-benzenesulfonamide (2-A-N-QBS) is a molecule studied for its potential to induce apoptosis (programmed cell death) and inhibit cell cycle progression PubChem: .

Anti-Cancer Properties

Research suggests that 2-A-N-QBS may be capable of triggering cell death in cancer cells. Studies have explored its effects on various cancer cell lines NCBI: .

Cell Cycle Inhibition

2-A-N-QBS has been shown to arrest the cell cycle at the G2/M phase, a critical stage before cell division SCBT - Santa Cruz Biotechnology: . This disrupts uncontrolled cell growth, a hallmark of cancer.

2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known by its CAS number 16082-64-7, is a compound characterized by a quinoline structure linked to a benzenesulfonamide moiety. Its molecular formula is C15H13N3O2S, with a molecular weight of approximately 299.3 g/mol. The compound features an amino group at the second position of the quinoline ring, which contributes to its biological activity and chemical reactivity .

The structure of 2-amino-N-quinolin-8-yl-benzenesulfonamide can be represented by the following canonical SMILES notation: C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 . This unique arrangement of functional groups allows the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- Oxidation: The compound can be oxidized under specific conditions, which may lead to the formation of reactive intermediates that can further participate in chemical transformations.

- Substitution Reactions: The presence of the amino group allows for nucleophilic substitution reactions, particularly when reacting with electrophilic agents such as sulfonyl chlorides .

- Coordination Chemistry: This compound can act as a ligand in coordination complexes with transition metals, enhancing its reactivity and potential applications in catalysis .

Research indicates that 2-amino-N-quinolin-8-yl-benzenesulfonamide exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including Jurkat T cells. The mechanism involves DNA fragmentation and cell cycle arrest at the G2/M phase, disrupting uncontrolled cell growth typical of cancerous cells .

Additionally, studies suggest that this compound may interact with DNA and DNA-binding proteins, further contributing to its anticancer properties .

The synthesis of 2-amino-N-quinolin-8-yl-benzenesulfonamide typically involves:

- Starting Materials: The reaction commonly uses 8-aminoquinoline and benzenesulfonyl chloride as key starting materials.

- Reaction Conditions: The synthesis can be performed under mild conditions using solvents such as acetonitrile or water. For example:

2-Amino-N-quinolin-8-yl-benzenesulfonamide has several notable applications:

- Anticancer Research: Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for developing new anticancer therapies.

- Coordination Chemistry: The compound's ligating ability allows it to form complexes with transition metals, which can be useful in catalysis and materials science.

- Pharmaceutical Development: Due to its unique structure and biological activity, it is being explored for potential use in drug formulations targeting various diseases.

Interaction studies have shown that 2-amino-N-quinolin-8-yl-benzenesulfonamide binds effectively to DNA and may interact with proteins involved in cell cycle regulation. These interactions are crucial for its anticancer effects, as they lead to disruptions in DNA replication and repair processes .

Further studies are needed to elucidate the exact binding mechanisms and affinities for various biological targets.

Several compounds share structural similarities with 2-amino-N-quinolin-8-yl-benzenesulfonamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Nitro-N-(quinolin-8-yl)benzenesulfonamide | Nitro group at para position | Anticancer properties; DNA interaction |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial and chelating agent |

| N-(quinolin-8-yl)benzenesulfonamide | No amino group | Less potent in inducing apoptosis compared to 2-amino derivative |

Uniqueness of 2-Amino-N-quinolin-8-yl-benzenesulfonamide:

The presence of the amino group enhances its reactivity and biological activity compared to other similar compounds. This specific functional group is critical for its mechanism of action in cancer therapy, making it a valuable subject for further research .

2-Amino-N-quinolin-8-yl-benzenesulfonamide (CAS 16082-64-7) emerged as a compound of interest in the early 2000s through high-throughput screening initiatives. Initially identified in a library of 11,000 small molecules for its cytotoxic properties, it demonstrated unique abilities to induce G2/M cell cycle arrest and apoptosis in Jurkat T cells. By 2005, its mechanism involving cyclin B1 accumulation and caspase-dependent apoptosis was elucidated. Parallel discoveries in 2007–2008 revealed its role in suppressing NFκB signaling pathways, expanding its relevance to inflammatory and immune-mediated diseases.

Significance in Medicinal Chemistry and Drug Development

This compound’s dual quinoline and sulfonamide moieties enable diverse interactions with biological targets. Its structural uniqueness has made it a template for designing enzyme inhibitors, anticancer agents, and fluorescent probes. The sulfonamide group facilitates hydrogen bonding with protein active sites, while the quinoline ring enhances membrane permeability, a critical feature for central nervous system-targeted therapies.

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-amino-N-quinolin-8-ylbenzenesulfonamide [1] [2]. According to the standardized IUPAC naming conventions, this designation reflects the complete structural framework of the molecule, incorporating both the quinoline ring system and the benzene sulfonamide moiety with the amino substituent [3] [4] [5].

The IUPAC name systematically describes the compound structure by identifying the quinolin-8-yl group as the N-substituent of the benzenesulfonamide backbone, with an amino group positioned at the 2-position of the benzene ring [6]. Alternative IUPAC nomenclature representations include 2-amino-N-(quinolin-8-yl)benzenesulfonamide and 2-amino-N-8-quinolinylbenzenesulfonamide [2] [3] [7].

Common Synonyms and Registry Numbers

This compound is identified by several established synonyms and registry numbers in chemical databases and literature. The primary Chemical Abstracts Service Registry Number is 16082-64-7 [1] [2] [8] [9] [4].

| Registry System | Identifier |

|---|---|

| Chemical Abstracts Service Number | 16082-64-7 [1] [2] |

| PubChem Compound Identifier | 1070159 [1] [10] |

| MDL Number | MFCD00168987 [8] [11] [12] |

| DSSTox Substance Identifier | DTXSID90360049 [1] |

| DSSTox Compound Identifier | DTXCID80311101 [1] |

| European Community Number | 633-904-4 [1] |

The compound is frequently referenced by the abbreviated designation QBS in scientific literature and commercial databases [3] [13] [8] [9] [11]. Additional systematic synonyms include benzenesulfonamide, 2-amino-N-8-quinolinyl- [14] [3] [7] [12] and 2-amino-N-(quinolin-8-yl)benzene-1-sulfonamide [14] [7].

The InChI Key for this compound is NIOOKXAMJQVDGB-UHFFFAOYSA-N [1] [2] [8], providing a unique identifier for database searches and computational chemistry applications [4] [11].

Molecular Formula and Weight

The molecular formula for 2-amino-N-quinolin-8-yl-benzenesulfonamide is C₁₅H₁₃N₃O₂S [1] [2] [13] [8] [4] [15] [7] [10]. This formula indicates the compound contains fifteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and one sulfur atom.

| Component | Number of Atoms | Atomic Weight | Total Mass |

|---|---|---|---|

| Carbon (C) | 15 | 12.0107 | 180.1605 |

| Hydrogen (H) | 13 | 1.00794 | 13.1032 |

| Nitrogen (N) | 3 | 14.0067 | 42.0201 |

| Oxygen (O) | 2 | 15.9994 | 31.9988 |

| Sulfur (S) | 1 | 32.065 | 32.065 |

The calculated molecular weight is 299.35 grams per mole [2] [13] [8] [9] [4] [10] [11], which is consistently reported across multiple authoritative chemical databases. Some sources report slight variations in precision, with values of 299.3 grams per mole [1] [15] [7] and 299.348 grams per mole [4] [16] [17] due to different rounding conventions in atomic weight calculations.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant